molecular formula C11H14BrN B12998022 (R)-2-(3-Bromo-4-methylphenyl)pyrrolidine

(R)-2-(3-Bromo-4-methylphenyl)pyrrolidine

Cat. No.: B12998022
M. Wt: 240.14 g/mol
InChI Key: MZMAXJPUNFDTKC-LLVKDONJSA-N
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Description

®-2-(3-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-4-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-bromo-4-methylbenzaldehyde is first converted to an imine intermediate by reacting with pyrrolidine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the desired pyrrolidine derivative. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The racemic mixture obtained from the reduction step can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(3-Bromo-4-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrrolidine ring can be reduced to form a piperidine derivative using hydrogenation or other reducing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., H2/Pd, NaBH4), solvents (e.g., ethanol, THF).

Major Products Formed

    Substitution: Various substituted pyrrolidine derivatives.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Piperidine derivatives.

Scientific Research Applications

®-2-(3-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(3-Bromo-4-methylphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

    3-Bromo-4-methylbenzylamine: A related compound with an amine group instead of a pyrrolidine ring.

Uniqueness

®-2-(3-Bromo-4-methylphenyl)pyrrolidine is unique due to its chiral nature and the presence of both a bromine atom and a pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(3-bromo-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

MZMAXJPUNFDTKC-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2CCCN2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)Br

Origin of Product

United States

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